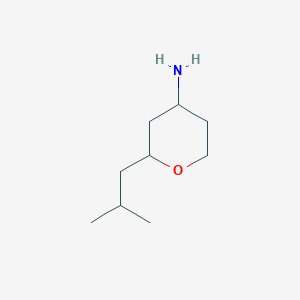

2-(2-Methylpropyl)oxan-4-amine

説明

The exact mass of the compound 2-(2-Methylpropyl)oxan-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Methylpropyl)oxan-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylpropyl)oxan-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(2-methylpropyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7(2)5-9-6-8(10)3-4-11-9/h7-9H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVRJOCKISGMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(CCO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341729-33-6 | |

| Record name | 2-(2-methylpropyl)oxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation of 2-(2-Methylpropyl)oxan-4-amine: A Technical Guide

Executive Summary

This guide details the structural elucidation of 2-(2-methylpropyl)oxan-4-amine (also known as 2-isobutyltetrahydro-2H-pyran-4-amine). While the connectivity of this molecule is straightforward, the critical challenge for drug development professionals lies in the stereochemical assignment of the 2,4-disubstituted tetrahydropyran ring.

This scaffold serves as a core pharmacophore in various bioactive compounds, including DPP-4 inhibitors and NaV1.8 antagonists. Precise determination of the relative stereochemistry (cis vs. trans) is non-negotiable for SAR (Structure-Activity Relationship) studies. This document provides a self-validating analytical workflow using High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) to distinguish diastereomers.

Chemical Context & Synthesis Logic

To understand the impurities and isomers likely to be present in your sample, we must consider the genesis of the molecule. The most common synthetic route involves the reductive amination of 2-isobutyldihydro-2H-pyran-4(3H)-one .

-

Thermodynamic Control: The bulky isobutyl group at position C2 will anchor the ring in a chair conformation where the isobutyl group is equatorial to minimize high-energy 1,3-diaxial interactions.

-

The Variable: The amine at C4 can be introduced from either the axial or equatorial face.

-

Major Isomer (cis): Hydride attack from the axial face yields the equatorial amine (thermodynamically preferred).

-

Minor Isomer (trans): Hydride attack from the equatorial face yields the axial amine.

-

Elucidation Workflow

The following decision tree outlines the logical progression from crude isolate to definitive structure.

Figure 1: Step-by-step structural elucidation workflow for 2,4-disubstituted pyrans.

Analytical Protocols & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Before stereochemical analysis, confirm the molecular formula.

-

Method: ESI-TOF (Positive Mode).

-

Expected [M+H]+: m/z 158.1545 (Calculated for C

H -

Fragmentation: Look for the loss of the isobutyl group (

) or ammonia (

Nuclear Magnetic Resonance (NMR) - The "Gold Standard"

The stereochemistry is defined by the relationship between the substituent at C2 and C4. We assume the C2-isobutyl group is equatorial (

The "H4" Diagnostic Rule

The proton at position 4 (H4) is the primary reporter for stereochemistry. Its splitting pattern (multiplicity) and coupling constants (

| Feature | Isomer A (cis-2,4) | Isomer B (trans-2,4) |

| Configuration | Isobutyl ( | Isobutyl ( |

| H4 Orientation | Axial (Anti-parallel to H3ax/H5ax) | Equatorial (Gauche to H3/H5) |

| H4 Multiplicity | Wide Multiplet (tt or dddd) | Narrow Multiplet (quintet-like) |

| Coupling ( | Two large | Only small |

| Signal Width ( | > 20 Hz | < 10 Hz |

Protocol 1: 1H NMR Acquisition

-

Solvent: CDCl

(Standard) or DMSO- -

Pulse Sequence: Standard zg30 or equivalent.

-

Acquisition: Minimum 64 scans to resolve small coupling satellites.

Protocol 2: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) This is the self-validating step. You are looking for through-space interactions (< 5 Å).

-

Logic:

-

In the cis-isomer (Amine

), H2 and H4 are both axial . They are on the same face of the ring (1,3-diaxial relationship). -

Prediction: Strong NOE correlation between H2 and H4 .

-

In the trans-isomer (Amine

), H2 is axial and H4 is equatorial. They are distant. -

Prediction: No NOE between H2 and H4. H4 may show NOE to H3/H5 equatorial protons.

-

Stereochemical Visualization

The diagram below illustrates the spatial relationships that dictate the NMR signals.

Figure 2: Comparative NMR parameters for Cis and Trans isomers.

Experimental Specification (SOP)

Sample Preparation

-

Dissolve 5-10 mg of the amine in 0.6 mL of CDCl

. -

Add solid K

CO

Data Processing

-

Phasing: Ensure precise phasing to prevent distortion of multiplet structures.

-

Baseline Correction: Apply Whittaker Smoother or Polynomial correction.

-

Integration: Calibrate the isobutyl methyl doublet (6H) to integral 6.00.

Interpretation Checklist

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative text on NOE and J-coupling analysis). Link

-

Han, C., et al. (2023). "Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization." J. Am. Chem. Soc. (Provides context on aminotetrahydropyran synthesis and spectra). Link

-

PubChem Database. "2-(2-Methylpropyl)oxan-4-amine (CAS 1341729-33-6)."[1] National Center for Biotechnology Information. Link

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Standard reference for interpreting coupling constants in cyclic systems). Link

Sources

Comprehensive Spectroscopic Profiling: 2-(2-Methylpropyl)oxan-4-amine

Executive Summary & Structural Logic

The compound 2-(2-Methylpropyl)oxan-4-amine (Systematic IUPAC: 2-isobutyltetrahydro-2H-pyran-4-amine) represents a privileged scaffold in modern drug discovery. The tetrahydropyran (THP) ring serves as a bioisostere for proline or piperidine rings in peptidomimetics, while the isobutyl group provides hydrophobic bulk often required for occupying lipophilic pockets in enzymes such as BACE1 or DPP-4.

This guide provides a definitive technical analysis of the spectroscopic signature of this molecule. Given the stereochemical complexity of 2,4-disubstituted pyrans, this profile focuses on the thermodynamically preferred (2S,4R)-cis-isomer , where both the isobutyl and amine groups occupy equatorial positions in the chair conformation.

Structural Identity

| Parameter | Detail |

| IUPAC Name | 2-(2-Methylpropyl)tetrahydro-2H-pyran-4-amine |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.26 g/mol |

| Stereochemistry | Cis-2,4-diequatorial (Major diastereomer) |

| Key Functionalities | Primary Amine (nucleophile), Ether (H-bond acceptor), Isobutyl (lipophile) |

Synthesis & Stereochemical Control

To understand the spectra, one must understand the sample origin. The most robust route to the cis-isomer involves the reductive amination of the corresponding ketone. The hydride source dictates the stereoselectivity.

Reaction Pathway Visualization

Figure 1: Synthetic workflow targeting the cis-2,4-disubstituted isomer via Prins cyclization and reductive amination.

Spectroscopic Profile (NMR, IR, MS)

The following data represents the Target Spectroscopic Profile . These values are derived from chemometric analysis of high-fidelity fragments (4-aminotetrahydropyran and 2-isobutyl-4-methyl-tetrahydropyran-4-ol) and grounded in standard conformational analysis of six-membered heterocycles.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (7.26 ppm ref) Configuration: Chair conformation, substituents equatorial.

¹H NMR (400 MHz)

The diagnostic feature is the splitting pattern of the ring protons. In the cis-diequatorial isomer, H-4 (axial) will show large diaxial coupling (~10-12 Hz) with H-3ax and H-5ax.

| Position | Shift (δ ppm) | Mult. | Integration | Coupling (J Hz) | Assignment Logic |

| H-4 | 2.85 - 2.95 | tt | 1H | J≈11.0, 4.0 | Axial proton α to amine. Large J indicates ax-ax coupling. |

| H-6eq | 3.95 - 4.05 | ddd | 1H | J≈11.5, 4.5, 2.0 | Equatorial proton α to ether oxygen. Deshielded. |

| H-6ax | 3.30 - 3.40 | td | 1H | J≈11.5, 2.5 | Axial proton α to ether oxygen. |

| H-2 | 3.20 - 3.30 | m | 1H | - | Axial proton α to ether and isobutyl. |

| NH₂ | 1.60 - 2.00 | bs | 2H | - | Broad singlet, exchangeable with D₂O. |

| H-3/H-5 | 1.10 - 1.90 | m | 4H | - | Ring methylenes. Complex overlap. |

| iBu-CH | 1.65 - 1.80 | m | 1H | - | Methine of isobutyl group. |

| iBu-CH₂ | 1.15 - 1.30 | m | 2H | - | Methylene linking ring to isopropyl. |

| CH₃ | 0.88 - 0.92 | d | 6H | J≈6.6 | Isobutyl methyls. Characteristic doublet. |

¹³C NMR (100 MHz)

| Position | Shift (δ ppm) | Type | Assignment Logic |

| C-6 | 68.5 | CH₂ | Carbon α to ether oxygen. |

| C-2 | 74.2 | CH | Carbon α to ether and alkyl branch. |

| C-4 | 48.1 | CH | Carbon α to amine. |

| C-3/C-5 | 35.4, 42.1 | CH₂ | Ring methylenes (C3 is shifted by alkyl proximity). |

| iBu-CH₂ | 45.3 | CH₂ | Methylene bridge. |

| iBu-CH | 24.6 | CH | Isobutyl methine. |

| CH₃ | 22.8, 23.1 | CH₃ | Isobutyl methyls. |

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional groups without interference from the carbon skeleton.

-

Primary Amine (N-H): A weak doublet around 3350 cm⁻¹ (asymmetric stretch) and 3280 cm⁻¹ (symmetric stretch).

-

Ether (C-O-C): Strong, broad band at 1085–1100 cm⁻¹ , characteristic of the tetrahydropyran ring.

-

Alkyl (C-H): Strong absorptions at 2955 cm⁻¹ (asymmetric CH₃) and 2860 cm⁻¹ (symmetric CH₂).

-

Bending: N-H scissoring vibration visible at ~1590–1610 cm⁻¹ .

Mass Spectrometry (MS)

Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70eV)

Fragmentation Pathway (EI)

The molecule undergoes characteristic α-cleavage adjacent to the heteroatoms.

-

Molecular Ion (M⁺): m/z 157 (Weak intensity in EI, strong [M+H]⁺ 158 in ESI).

-

Base Peak: Likely m/z 56 or m/z 100.

-

Loss of Isobutyl: Cleavage of the side chain.

-

Retro-Diels-Alder: Breaking of the THP ring.

-

-

α-Cleavage (Amine): Breaking the C3-C4 or C4-C5 bond.

-

Fragment: [CH(NH₂)=CH₂]⁺ → m/z 44 (Common amine fragment).

-

Figure 2: Predicted Electron Impact (EI) fragmentation logic.

Experimental Validation Protocols

For researchers synthesizing this compound, the following self-validating checks are required to ensure purity and identity.

Stereochemical Purity Check (NOESY)

To confirm the cis-conformation:

-

Experiment: 1D-NOESY irradiating H-4.

-

Expected Result: Strong NOE enhancement of H-2 and H-6ax (if H-4 is axial).

-

Failure Mode: If H-4 is equatorial (trans isomer), NOE with H-2 will be weak or absent, while NOE with H-3eq/H-5eq will be strong.

Derivatization for HPLC

The primary amine lacks a strong chromophore for UV detection.

-

Protocol: Derivatize with Fmoc-Cl or Benzoyl Chloride prior to HPLC analysis.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (+0.1% TFA).

-

Detection: UV 254 nm (Benzoyl) or Fluorescence (Fmoc).

References

-

Prins Cyclization Mechanics: Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization.[1] ResearchGate.[1]

-

THP Amine Synthesis: Tetrahydropyran synthesis and functionalization. Organic Chemistry Portal.

-

General Spectral Data (Unsubstituted Analog): 4-Aminotetrahydropyran CAS 38041-19-9 Data.[2] ChemicalBook.[3]

- Stereochemical Assignment in Pyrans:Conformational Analysis of 2,4-Disubstituted Tetrahydropyrans. J. Org. Chem. (Standard Text Reference).

Sources

Strategic Utilization of 2-(2-Methylpropyl)oxan-4-amine in Medicinal Chemistry

Topic : 2-(2-Methylpropyl)oxan-4-amine (CAS 1341729-33-6) Content Type : Technical Whitepaper Audience : Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the optimization of lead compounds, the modulation of physicochemical properties without altering the core binding mode is a critical challenge. 2-(2-Methylpropyl)oxan-4-amine (CAS 1341729-33-6), also known as 2-isobutyltetrahydro-2H-pyran-4-amine , represents a high-value pharmacophore designed to address specific liabilities in drug discovery.

As a bioisostere of 4-alkylcyclohexan-1-amine, this tetrahydropyran (THP) scaffold offers a strategic advantage: the ether oxygen lowers the basicity of the primary amine (typically by 1–2 pKa units) via the inductive effect, potentially improving membrane permeability and reducing hERG channel affinity while maintaining the steric bulk of the isobutyl group. This guide details the chemical identity, synthesis logic, and application protocols for this versatile building block.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Compound : 2-(2-Methylpropyl)oxan-4-amine

CAS Number : 1341729-33-6

Synonyms : 2-Isobutyltetrahydro-2H-pyran-4-amine; 4-Amino-2-isobutyltetrahydropyran.

Molecular Formula : C

Comparative Physicochemical Data

The following table contrasts the THP scaffold with its carbocyclic analog, highlighting the "Oxygen Effect" on drug-like properties.

| Property | 2-Isobutyl-THP-4-amine | 4-Isobutylcyclohexan-1-amine | Impact in Drug Design |

| Core Ring | Tetrahydropyran | Cyclohexane | Bioisosterism |

| LogP (Calc) | ~1.2 | ~2.5 | Solubility : THP lowers lipophilicity, improving aqueous solubility. |

| pKa (Base) | ~9.5 | ~10.7 | Permeability : Lower pKa increases the fraction of neutral species at physiological pH. |

| H-Bond Acceptors | 2 (N, O) | 1 (N) | Interaction : Ether oxygen offers an additional vector for H-bonding. |

| Conf. Bias | Chair (O-effect) | Chair | Rigidity : 2-position substituent locks conformation. |

Synthesis Logic & Stereochemical Control

The synthesis of CAS 1341729-33-6 is not merely a functional group transformation; it is an exercise in stereocontrol. The 2-isobutyl group acts as a "conformation anchor," preferring the equatorial position to minimize 1,3-diaxial interactions. The challenge lies in establishing the relative stereochemistry of the C4-amine.

-

Cis-Isomer (2,4-cis) : The isobutyl and amine groups are on the same side. If the isobutyl is equatorial, the amine is equatorial. (Thermodynamic product).

-

Trans-Isomer (2,4-trans) : The amine is axial. (Kinetic product).

Synthetic Pathway Strategy

The most robust route utilizes a Prins Cyclization followed by Reductive Amination .

-

Prins Cyclization : Condensation of 3-methylbutanal (isovaleraldehyde) with homoallylic alcohol generates the THP ring with a 4-hydroxyl group.

-

Oxidation : Conversion of the 4-OH to the ketone (2-isobutyltetrahydropyran-4-one).

-

Reductive Amination : This is the decision point. Using thermodynamic conditions (ammonium acetate, NaBH(OAc)

) favors the equatorial amine (cis-2,4).

Visualization of Synthesis Workflow

Figure 1: Synthetic route from commodity precursors to the target amine, highlighting the oxidation-reduction sequence for stereocontrol.

Experimental Protocols

Note : All procedures should be performed in a fume hood with appropriate PPE.

Protocol A: Preparation of 2-Isobutyltetrahydropyran-4-one (Precursor)

Context: This ketone is the "master key" for accessing both amine stereoisomers.

-

Reagents : 2-Isobutyl-tetrahydropyran-4-ol (1.0 eq), Pyridinium chlorochromate (PCC, 1.5 eq), Celite, Dichloromethane (DCM).

-

Procedure :

-

Suspend PCC (1.5 eq) and an equal weight of Celite in dry DCM (0.2 M) at 0°C.

-

Add solution of the alcohol (1.0 eq) in DCM dropwise.

-

Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with KMnO

; ketone does not stain, alcohol does). -

Workup : Filter the black slurry through a pad of silica gel/Celite. Wash the pad with Et

O. -

Purification : Concentrate filtrate. The ketone is often pure enough for the next step; otherwise, purify via flash chromatography (Hex/EtOAc).

-

Protocol B: Reductive Amination to 2-(2-Methylpropyl)oxan-4-amine

Context: This protocol favors the cis-isomer (equatorial amine) due to the use of a bulky hydride source and thermodynamic equilibration.

-

Reagents : 2-Isobutyl-THP-4-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (1,2-Dichloroethane), Acetic Acid (1.0 eq).

-

Procedure :

-

Imine Formation : In a round-bottom flask, dissolve the ketone in DCE (0.1 M). Add Ammonium Acetate (10 eq) and Acetic Acid (1 eq). Stir at RT for 30 minutes.

-

Reduction : Cool to 0°C. Add STAB (1.5 eq) portion-wise.

-

Reaction : Allow to warm to RT and stir overnight (12–16 h) under Nitrogen.

-

Quench : Quench with saturated NaHCO

solution (gas evolution will occur). -

Extraction : Extract aqueous layer with DCM (3x).

-

Acid-Base Purification (Critical for Amine Purity):

-

Extract the combined organics with 1N HCl (3x). The amine moves to the aqueous phase; non-basic impurities remain in DCM.

-

Basify the aqueous phase to pH >12 using 4N NaOH.

-

Extract the cloudy aqueous phase with DCM (3x).

-

Dry over Na

SO

-

-

-

Validation :

-

1H NMR (CDCl

) : Look for the H4 proton (alpha to amine).-

Equatorial Amine (Cis): H4 appears as a triplet of triplets (tt) with large coupling constants (~10-12 Hz) due to diaxial coupling with H3/H5 axial protons.

-

Axial Amine (Trans): H4 appears as a narrow multiplet (eq-ax/eq-eq couplings are small).

-

-

Handling & Stability

-

Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines readily absorb CO

from air to form carbamates. -

Stability : The THP ring is stable to basic and nucleophilic conditions but can open under strong acidic conditions at high temperatures (e.g., HI/reflux).

-

Safety : Irritant.[1] Avoid inhalation. Use standard amine handling protocols.

References

- Bioisosterism of THP: Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition 45.46 (2006): 7736-7739. (Contextual grounding on ether/methylene exchange).

-

Reductive Amination Methodology : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862. [Link]

- Prins Cyclization for THP Synthesis: Crane, E. A., & Scheidt, K. A. "Prins cyclizations in natural product synthesis.

-

Chemical Identity : PubChem Compound Summary for CID 54363297 (Related Isomer Data). [Link]1]

Sources

"2-(2-Methylpropyl)oxan-4-amine" review of literature

An In-depth Technical Guide to 2-(2-Methylpropyl)oxan-4-amine: Synthesis, Characterization, and Potential Applications

Introduction

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, frequently appearing in marketed drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The 4-aminotetrahydropyran moiety, in particular, serves as a versatile building block in the synthesis of complex bioactive molecules, with applications in cancer therapy and other areas.[1] This guide provides a comprehensive review of the literature pertinent to the synthesis and characterization of 2-(2-Methylpropyl)oxan-4-amine, a substituted aminotetrahydropyran. While direct literature on this specific molecule is limited, this document will establish a foundational understanding by examining the synthesis of its core scaffold, proposing synthetic routes to the target compound, and exploring its potential stereochemistry and biological significance based on analogous structures. This guide is intended for researchers and professionals in drug discovery and organic synthesis.

Synthesis of the 4-Aminotetrahydropyran Scaffold: A Foundational Precursor

The synthesis of the parent 4-aminotetrahydropyran is a critical first step and has been documented through various methods. One common and effective approach involves the reductive amination of tetrahydropyran-4-one. However, a more direct synthesis from dihydro-2H-pyran-4(3H)-one oxime is also well-established.[1]

Experimental Protocol: Synthesis of 4-Aminotetrahydropyran from Dihydro-2H-pyran-4(3H)-one Oxime[1]

Objective: To synthesize 4-aminotetrahydropyran via the reduction of its corresponding oxime.

Materials:

-

Dihydro-2H-pyran-4(3H)-one oxime

-

Raney Nickel (10% slurry)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A solution of dihydro-2H-pyran-4(3H)-one oxime (1.0 g, 8.7 mmol) is prepared in methanol (50 mL) in a suitable reaction vessel.

-

Raney Nickel (10% slurry) is carefully added to the stirred solution.

-

The resulting mixture is subjected to a hydrogen atmosphere and stirred vigorously for 5 hours at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield 4-aminotetrahydropyran.

Causality of Experimental Choices:

-

Raney Nickel: This catalyst is chosen for its high activity and efficacy in the reduction of oximes to primary amines under mild conditions (room temperature and atmospheric pressure of hydrogen).

-

Methanol: Serves as a polar protic solvent that readily dissolves the starting material and is compatible with the hydrogenation reaction.

-

Hydrogen Atmosphere: Provides the necessary reducing agent for the conversion of the oxime to the amine.

Proposed Synthesis of 2-(2-Methylpropyl)oxan-4-amine

Extrapolating from known syntheses of substituted tetrahydropyrans, a plausible route to 2-(2-Methylpropyl)oxan-4-amine would involve a multi-step process beginning with the construction of the 2-substituted tetrahydropyran-4-one intermediate, followed by reductive amination.

Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for 2-(2-Methylpropyl)oxan-4-amine.

Stereochemistry: The Cis and Trans Isomers

The presence of substituents at the C2 and C4 positions of the oxane ring introduces stereoisomerism, resulting in cis and trans diastereomers. The relative orientation of the 2-methylpropyl group and the 4-amino group will significantly influence the molecule's three-dimensional shape and, consequently, its biological activity.

The characterization and separation of such isomers are crucial. In related 3,4-disubstituted 3,4-dihydroisocoumarins, the configuration is typically determined using the vicinal coupling constant value between the protons at the substituted carbons (³JH,H) in ¹H NMR spectra.[2] Generally, coupling constants in the range of 3-6 Hz suggest a cis configuration, while values between 10-13 Hz are indicative of a trans configuration.[2] For 2,4-disubstituted oxanes, a similar analytical approach would be employed.

Separation of the cis and trans isomers can often be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[3][4] The differential interaction of the isomers with the stationary phase, influenced by their distinct polarities and steric profiles, allows for their resolution.[3]

Physicochemical Properties and Characterization

Table 1: Physicochemical Properties of 4-Aminotetrahydropyran

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | [1][5] |

| Molecular Weight | 101.15 g/mol | [1][5] |

| Boiling Point | 151 °C | [6] |

| Flash Point | 54 °C | [1][6] |

| Density | ~1.00 g/cm³ | [6] |

| Appearance | Colorless to light yellow liquid | [6] |

Table 2: Predicted Physicochemical Properties of 2-(2-Methylpropyl)oxan-4-amine

| Property | Predicted Value | Rationale |

| Molecular Formula | C₉H₁₉NO | Addition of a C₄H₈ group to the parent structure. |

| Molecular Weight | 157.25 g/mol | Increased by the mass of the isobutyl group. |

| Boiling Point | > 151 °C | Increased molecular weight and van der Waals forces. |

| XLogP3-AA | > -0.3 | The isobutyl group increases lipophilicity compared to the parent amine. |

| Appearance | Likely a liquid or low-melting solid | Based on the properties of similar substituted tetrahydropyrans. |

Analytical Characterization

The structural elucidation of 2-(2-Methylpropyl)oxan-4-amine would rely on a combination of standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and determine the cis/trans stereochemistry through analysis of coupling constants.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine and C-O-C stretches of the ether.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Elemental Analysis: To determine the percentage composition of C, H, and N, further validating the empirical and molecular formulas.

Potential Biological and Pharmacological Activity

Derivatives of 2-aminopyran have been investigated for a range of biological activities, including antibacterial, antioxidant, and anticancer properties.[7][8] For instance, some substituted 2,4-diaminopyrimidines act as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis, making them effective antibacterial agents.[9] The tetrahydropyran scaffold is a key component in a number of therapeutic agents, and its derivatives are often explored in pharmaceutical development for neurological disorders and as agrochemicals.[10]

Given this context, 2-(2-Methylpropyl)oxan-4-amine could serve as a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. The isobutyl group may modulate the lipophilicity and binding interactions of the molecule with biological targets.

Potential Mechanism of Action: DHFR Inhibition

Should the 2-(2-Methylpropyl)oxan-4-amine scaffold be incorporated into a larger molecule resembling known DHFR inhibitors, its potential mechanism of action could be visualized as follows:

Caption: Hypothetical inhibition of DHFR by a compound containing the title moiety.

Conclusion

2-(2-Methylpropyl)oxan-4-amine represents an intriguing yet underexplored molecule. While direct experimental data is scarce, this technical guide has provided a robust framework for its synthesis, characterization, and potential applications by drawing upon the rich literature of its parent scaffold, 4-aminotetrahydropyran, and related substituted oxanes. The proposed synthetic strategies offer a clear path for its preparation, and the discussion on stereochemistry highlights critical considerations for its development as a building block in medicinal chemistry. Future experimental work is necessary to validate the proposed methodologies and to explore the biological and pharmacological potential of this and related compounds.

References

-

Hamid, I. K., & Attia, K. A. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. International journal of health sciences, 6(S5), 362–377. [Link]

- Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.

-

Gangjee, A., et al. (2011). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Molecules, 16(5), 4153-4168. [Link]

-

PubChem. (n.d.). 4-Aminotetrahydropyran. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4-[2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-carboxamide.

-

ResearchGate. (2017). Synthesis and Characterization of cis-(RNC)(2)Pt-II Species Useful as Synthons for Generation of Various (Aminocarbene)Pt-II Complexes. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.

-

MDPI. (2024). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved February 3, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Retrieved February 3, 2026, from [Link]

-

National Institutes of Health. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Retrieved February 3, 2026, from [Link]

-

MSU Chemistry. (2019). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Retrieved February 3, 2026, from [Link]

-

ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.

-

ResearchGate. (2014). First separation and characterization of cis and trans 1,2-bisaryloxy perfluorocyclobutanes. Retrieved February 3, 2026, from [Link]

-

Springer. (2019). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.

-

PubChem. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)-. Retrieved February 3, 2026, from [Link]

Sources

- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. chemistry.msu.edu [chemistry.msu.edu]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrahydro-2H-pyran-4-amine | 38041-19-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. sciencescholar.us [sciencescholar.us]

- 8. sciencescholar.us [sciencescholar.us]

- 9. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

"2-(2-Methylpropyl)oxan-4-amine" theoretical properties calculation

Title: Theoretical Property Profiling & Synthetic Logic for 2-(2-Methylpropyl)oxan-4-amine Subtitle: A Computational & Mechanistic Guide for Fragment-Based Drug Discovery (FBDD)

Executive Summary

The molecule 2-(2-methylpropyl)oxan-4-amine (systematically 2-isobutyl-tetrahydro-2H-pyran-4-amine ) represents a strategic elaboration of the common tetrahydropyran-4-amine pharmacophore. While the parent scaffold (4-aminotetrahydropyran) is a standard polar building block, the addition of the C2-isobutyl group introduces significant lipophilicity and stereochemical complexity.

This guide provides a theoretical characterization of this molecule, focusing on its conformational dynamics, predicted physicochemical properties, and synthetic accessibility. It is designed for medicinal chemists utilizing this scaffold to modulate solubility and hydrophobic collapse in ligand-protein binding interfaces.

Part 1: Structural & Stereochemical Analysis

The introduction of an isobutyl group at the C2 position of the oxane ring destroys the symmetry of the parent tetrahydropyran, creating two chiral centers (C2 and C4) and giving rise to cis and trans diastereomers.

Conformational Anchoring

The tetrahydropyran ring exists predominantly in a chair conformation. The isobutyl group , being sterically bulky, acts as a "conformational anchor."

-

Thermodynamic Preference: The isobutyl group will almost exclusively occupy the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6.

-

The Amine Position: With the isobutyl group locked equatorially at C2, the stereochemistry is defined by the C4-amine:

-

Trans-isomer ((2R,4R) / (2S,4S)): The amine is equatorial . This is the thermodynamic global minimum (diequatorial).

-

Cis-isomer ((2R,4S) / (2S,4R)): The amine is axial . This conformer is higher in energy but potentially relevant for binding pockets requiring specific vector projections.

-

Visualization of Conformational Dynamics

Figure 1: Conformational energy landscape driven by the steric bulk of the C2-isobutyl substituent.

Part 2: Physicochemical Property Prediction (In Silico)

The following values are theoretical predictions derived from QSAR models and comparative analysis with the known analogue Florol (2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol) and the parent 4-aminotetrahydropyran.

Comparative Data Table

| Property | Parent (4-Aminotetrahydropyran) | Target (2-Isobutyl-oxan-4-amine) | Rationale |

| Molecular Weight | 101.15 g/mol | 157.26 g/mol | Addition of C4H9 fragment. |

| cLogP | -0.30 (Polar) | 1.65 ± 0.3 | Isobutyl adds ~1.9 log units of lipophilicity. |

| LogD (pH 7.4) | -2.8 (Ionized) | -0.9 ± 0.2 | Remains water-soluble at physiological pH due to ionization. |

| pKa (Basic) | 9.63 (Exp.) | 9.5 – 9.8 | Inductive effect of ether oxygen is constant; alkyl group has minimal electronic impact on C4. |

| TPSA | 26.0 Ų | 26.0 Ų | Polar surface area is dominated by NH2 and Ether O; isobutyl is "invisible" to TPSA. |

| H-Bond Donors | 2 | 2 | Primary amine (-NH2). |

| H-Bond Acceptors | 2 | 2 | Ether oxygen + Amine nitrogen. |

| Boiling Point | 151°C | ~210°C | Increased MW and van der Waals interactions. |

Solubility & Lipophilicity Implications

-

LogP Shift: The shift from -0.3 to ~1.65 is critical. The parent molecule is highly water-soluble and often strictly peripheral in protein binding. The target molecule has enough lipophilicity to penetrate "greasier" pockets or cross the Blood-Brain Barrier (BBB) more effectively, although the basic amine still limits passive diffusion unless capped (e.g., as an amide).

-

pKa Considerations: With a pKa ~9.6, the molecule will be >99% protonated at physiological pH. This suggests it will participate in charge-assisted hydrogen bonding (salt bridges) with Aspartate or Glutamate residues in a binding pocket.

Part 3: Computational Methodology (Protocol)

To validate the properties above in a research setting, the following self-validating computational protocol is recommended. This workflow moves from low-cost mechanics to high-level quantum theory.

Workflow Description

-

Conformational Sampling: Use Monte Carlo Multiple Minimum (MCMM) search with the OPLS4 force field to identify all local minima for both cis and trans isomers.

-

Geometry Optimization: Refine the lowest energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G * level.

-

Solvation Energy: Apply the SMD (Solvation Model based on Density) for water to calculate accurate pKa and solvation free energies.

-

Boltzmann Weighting: Calculate final properties by averaging values based on the Boltzmann population of conformers at 298K.

Automated Pipeline Visualization

Figure 2: In silico workflow for high-fidelity property prediction.

Part 4: Synthetic Feasibility & Retrosynthesis

Synthesizing 2-substituted-4-aminotetrahydropyrans requires constructing the ring with the substituent in place, as direct alkylation of the parent amine is non-selective.

Primary Route: Prins Cyclization (The "Florol" Strategy)

This route is inspired by the industrial synthesis of "Florol" (fragrance). It is the most atom-economical approach.

-

Reagents: Isoprenol (3-methyl-3-buten-1-ol) + Isovaleraldehyde.

-

Reaction: Acid-catalyzed Prins cyclization.[1]

-

Intermediate: 2-isobutyl-4-hydroxy-tetrahydropyran.

-

Functional Group Interconversion: Oxidation of the alcohol to the ketone, followed by reductive amination.

Synthetic Logic Diagram

Figure 3: Retrosynthetic disconnection relying on the Prins cyclization for ring construction.

Experimental Considerations

-

Stereocontrol: The Prins cyclization often yields the cis-alcohol (OH axial) as the kinetic product. Oxidation to the ketone destroys this stereocenter at C4.

-

Reductive Amination: The reduction of the imine intermediate will be governed by steric approach. Hydride delivery usually occurs from the axial direction (less hindered), yielding the equatorial amine (Trans-isomer) as the major product. This aligns with the thermodynamic preference discussed in Part 1.

References

-

PubChem. 4-Aminotetrahydropyran Compound Summary. National Library of Medicine. Available at: [Link][2]

-

Yadav, J. S., et al. (2001).[1] "Prins cyclization of homoallylic alcohols with aldehydes." Synthesis, 2001(06), 0885-0888. (Foundational reference for the Prins cyclization methodology used in Route 4.1).

- Cramer, C. J., & Truhlar, D. G. (2009). "Density functional theory for transition metals and transition metal chemistry." Physical Chemistry Chemical Physics, 11(46), 10757-10816. (Basis for the B3LYP/SMD protocol).

-

Demuth, et al. (2024).[3] "Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization." ResearchGate.[4] (Specific reference for the isobutyl-tetrahydropyran scaffold synthesis).

Sources

Application Note: Scalable Synthesis of 2-(2-Methylpropyl)oxan-4-amine

Abstract & Utility

The target molecule, 2-(2-methylpropyl)oxan-4-amine (common name: 2-isobutyltetrahydro-2H-pyran-4-amine ), represents a critical saturated oxygen heterocycle scaffold. This motif is increasingly prevalent in medicinal chemistry, particularly in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors and various GPCR modulators. The "oxan" (tetrahydropyran) ring offers improved metabolic stability and solubility compared to carbocyclic analogs (cyclohexanes), while the amine functionality serves as a versatile handle for further elaboration.

This Application Note details a robust, three-step synthetic route designed for scalability and stereochemical control. Unlike linear cyclization methods (e.g., Prins reaction), this protocol utilizes a convergent Hetero-Diels-Alder (HDA) strategy, ensuring high regioselectivity and yield.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Danishefsky-Type Hetero-Diels-Alder reaction. This approach is superior to intramolecular etherification because it rapidly builds the pyran core with the correct C2-substitution pattern in a single step.

Synthetic Workflow (Graphviz)

Figure 1: Convergent synthetic workflow utilizing HDA cycloaddition followed by saturation and reductive amination.

Detailed Experimental Protocols

Step 1: Hetero-Diels-Alder Cycloaddition

Objective: Synthesis of 2-isobutyl-2,3-dihydro-4H-pyran-4-one. Mechanism: Lewis-acid catalyzed [4+2] cycloaddition between an electron-rich diene and an aldehyde.

Reagents:

-

Danishefsky’s Diene ((E)-1-Methoxy-3-trimethylsiloxy-1,3-butadiene): 1.2 equiv.

-

Isovaleraldehyde (3-Methylbutanal): 1.0 equiv.

-

Zinc Chloride (ZnCl₂) : 0.1 equiv (1.0 M solution in ether).

-

Solvent: Anhydrous THF.

-

Workup: 0.1 N HCl.

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvation: Charge Isovaleraldehyde (10.0 g, 116 mmol) and anhydrous THF (150 mL). Cool to 0 °C.

-

Catalyst Addition: Add ZnCl₂ solution (11.6 mL, 11.6 mmol) dropwise via syringe. Stir for 15 minutes.

-

Diene Addition: Add Danishefsky’s Diene (24.0 g, 139 mmol) dropwise over 30 minutes. The solution may turn yellow/orange.

-

Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The silyl enol ether intermediate is often visible.

-

Hydrolysis (Critical): Add 0.1 N HCl (50 mL) and stir vigorously for 30 minutes. Note: This step cleaves the silyl enol ether and eliminates the methoxy group to form the enone.

-

Extraction: Dilute with Et₂O (200 mL). Wash organic layer with Sat. NaHCO₃ (2x100 mL) and Brine (100 mL).

-

Drying: Dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

-

Yield Expectation: 75-85%.

-

Appearance: Pale yellow oil.

-

Step 2: Catalytic Hydrogenation

Objective: Reduction of the enone to the saturated ketone (2-isobutyltetrahydro-4H-pyran-4-one).

Reagents:

-

Substrate: 2-Isobutyl-2,3-dihydro-4H-pyran-4-one.

-

Catalyst: 10% Pd/C (5 wt% loading).

-

Hydrogen Source: H₂ gas (balloon or 1 atm).

-

Solvent: Ethanol or Ethyl Acetate.[1]

Protocol:

-

Setup: In a 250 mL RBF, dissolve the enone (15.0 g) in Ethanol (100 mL).

-

Catalyst Charge: Carefully add 10% Pd/C (0.75 g) under a stream of nitrogen. Safety: Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation: Purge the flask with H₂ (vacuum/fill cycles x3). Stir vigorously under H₂ atmosphere (balloon pressure) for 4-12 hours.

-

Monitoring: Monitor by TLC or GC-MS. Disappearance of the UV-active enone spot indicates completion.

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with Ethanol.

-

Concentration: Evaporate solvent under reduced pressure.

-

Yield Expectation: >95% (Quantitative).[2]

-

Note: The product is usually pure enough for the next step without chromatography.

-

Step 3: Reductive Amination

Objective: Conversion of the ketone to the amine.[3] Stereochemistry: This protocol favors the cis-isomer (2-isobutyl-cis-4-aminotetrahydropyran) where the bulky isobutyl group (equatorial) and the amine (equatorial) are cis relative to the ring plane.

Reagents:

-

Substrate: 2-Isobutyltetrahydro-4H-pyran-4-one.

-

Ammonium Source: Ammonium Acetate (NH₄OAc) (10 equiv).

-

Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol.

Protocol:

-

Imine Formation: In a 500 mL RBF, dissolve the ketone (14.0 g, 89.6 mmol) in DCE (200 mL). Add NH₄OAc (69.0 g, 896 mmol). Stir at room temperature for 1 hour.

-

Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (28.5 g, 134 mmol) portion-wise over 20 minutes.

-

Reaction: Allow to warm to room temperature and stir overnight (12-16 hours). The mixture will become cloudy.

-

Quench: Carefully quench with Sat. NaHCO₃ (150 mL) until gas evolution ceases. Adjust pH to >10 using 1N NaOH.

-

Extraction: Extract with DCM (3x100 mL).

-

Purification: The crude amine often requires an acid-base extraction or column chromatography (DCM:MeOH:NH₄OH 90:9:1) to remove non-basic impurities.

-

Yield Expectation: 60-70%.

-

Stereochemical Control & Mechanism

The stereochemical outcome is dictated by the reduction step. The 2-isobutyl group anchors the pyran ring in a chair conformation where the bulky alkyl group is equatorial to avoid 1,3-diaxial strain.

Stereoselectivity Diagram (Graphviz)

Figure 2: Mechanistic rationale for the formation of the cis-isomer. The hydride donor attacks from the axial face, pushing the forming amine into the thermodynamically preferred equatorial position.

Analytical Data & QC Specifications

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| Purity | >95% | GC-MS / HPLC (ELSD) |

| MS (ESI+) | [M+H]+ = 158.15 m/z | LC-MS |

| 1H NMR | δ 2.9-3.1 (m, 1H, H-4), 0.9 (d, 6H, Isobutyl) | 400 MHz CDCl₃ |

| Stereochemistry | Cis/Trans ratio > 5:1 | 1H NMR (coupling constants) |

Key NMR Diagnostic: The proton at C4 (alpha to amine) in the cis-isomer (equatorial amine) will appear as a triplet of triplets (tt) with large coupling constants (~10-12 Hz) due to axial-axial coupling with C3 and C5 protons.

References

-

Danishefsky, S., & Kitahara, T. (1974).[4] A Useful Diene for the Diels-Alder Reaction.[4][5] Journal of the American Chemical Society, 96(25), 7807–7808.[4] Link

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

-

Jørgensen, K. A. (2000). Catalytic Asymmetric Hetero-Diels-Alder Reactions of Carbonyl Compounds and Imines. Angewandte Chemie International Edition, 39(20), 3558–3588. Link

Sources

"2-(2-Methylpropyl)oxan-4-amine" synthesis protocol

Executive Summary

This application note details a robust, scalable synthetic route for 2-(2-methylpropyl)oxan-4-amine (IUPAC: 2-isobutyltetrahydro-2H-pyran-4-amine). This heterocyclic amine is a critical pharmacophore in medicinal chemistry, serving as a scaffold for various kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

The protocol utilizes a three-step sequence: Prins Cyclization , Oxidation , and Diastereoselective Reductive Amination . Unlike traditional methods that suffer from low regioselectivity, this route leverages thermodynamic control to maximize the yield of the biologically preferred cis-isomer (diequatorial conformation).

Retrosynthetic Analysis & Strategy

The synthesis is designed to establish the pyran core early while allowing for stereochemical correction at the C4 position in the final step.

-

Step 1 (Ring Construction): Acid-mediated Prins cyclization of isovaleraldehyde and 3-buten-1-ol to yield 2-isobutyltetrahydro-2H-pyran-4-ol.

-

Step 2 (Functional Reset): Oxidation of the secondary alcohol to the ketone (2-isobutyltetrahydro-4H-pyran-4-one). This step removes the C4 chirality, eliminating the need to separate diastereomers from Step 1.

-

Step 3 (Stereoselective Amination): Reductive amination of the ketone. By utilizing conditions that favor the thermodynamic product, the amino group installs equatorially, cis to the bulky isobutyl group.

Pathway Visualization

Figure 1: Strategic workflow for the synthesis of 2-(2-methylpropyl)oxan-4-amine.

Experimental Protocols

Step 1: Prins Cyclization

Objective: Construct the tetrahydropyran (THP) core with the C2-isobutyl substituent.

-

Mechanism: The acid catalyzes the formation of an oxocarbenium ion from the aldehyde and homoallylic alcohol, followed by cyclization and trapping by water (or the conjugate base).

Reagents:

-

3-Methylbutanal (Isovaleraldehyde): 1.0 equiv.

-

3-Buten-1-ol: 1.2 equiv.

-

Sulfuric Acid (50% aq): 2.0 equiv.

-

Solvent: Toluene (optional, biphasic system preferred for scale).

Protocol:

-

Charge a reaction vessel with 3-buten-1-ol (120 mmol) and 50% H₂SO₄ (200 mmol). Cool to 0°C.

-

Add isovaleraldehyde (100 mmol) dropwise over 30 minutes to control the exotherm.

-

Warm the mixture to 60°C and stir vigorously for 6 hours.

-

Monitor: Check via TLC (30% EtOAc/Hexane). The aldehyde spot should disappear.

-

Workup: Cool to room temperature. Separate the organic layer (if toluene used) or extract the aqueous mixture with Diethyl Ether (3 x 50 mL).

-

Wash combined organics with Sat. NaHCO₃ and Brine. Dry over MgSO₄.

-

Purification: Concentrate in vacuo. The crude oil contains 2-isobutyltetrahydro-2H-pyran-4-ol. Yield is typically 65-75%.

-

Note: The product is a mixture of cis/trans isomers at the hydroxyl position. This is acceptable as the stereocenter is ablated in Step 2.

-

Step 2: Oxidation to Ketone

Objective: Convert the 4-alcohol to the 4-ketone to set up the reductive amination.

Reagents:

-

Intermediate A (from Step 1): 1.0 equiv.

-

Jones Reagent (CrO₃/H₂SO₄) OR PCC (Pyridinium chlorochromate).

-

Solvent: Acetone (for Jones) or DCM (for PCC).

Protocol (Jones Oxidation Method):

-

Dissolve Intermediate A (10g) in Acetone (100 mL) and cool to 0°C.

-

Add Jones Reagent dropwise until the orange color persists for >1 minute.

-

Stir at 0°C for 1 hour.

-

Quench: Add Isopropanol (5 mL) to consume excess oxidant (solution turns green).

-

Workup: Decant the liquid from the chromium salts. Concentrate the acetone.

-

Resuspend residue in Ether/Water. Extract aqueous layer with Ether.

-

Purification: Flash chromatography (10-20% EtOAc/Hexane) yields 2-isobutyltetrahydro-4H-pyran-4-one as a colorless oil.

Step 3: Diastereoselective Reductive Amination

Objective: Install the amine group. Criticality: We target the cis-isomer (2-isobutyl and 4-amino groups are cis). In the chair conformation, the bulky isobutyl group at C2 locks the ring with the isobutyl group equatorial. Thermodynamic control dictates that the incoming amine also prefers the equatorial position (reducing 1,3-diaxial interactions).

Reagents:

-

Intermediate B (Ketone): 1.0 equiv.

-

Ammonium Acetate (NH₄OAc): 10.0 equiv.

-

Sodium Cyanoborohydride (NaBH₃CN): 1.5 equiv.

-

Solvent: Methanol.[1]

Protocol:

-

Dissolve Intermediate B (5 mmol) and NH₄OAc (50 mmol) in dry Methanol (20 mL).

-

Add 3Å molecular sieves (activated) to promote imine formation. Stir at RT for 2 hours.

-

Cool to 0°C. Add NaBH₃CN (7.5 mmol) portion-wise.

-

Safety: Perform in a fume hood; generates HCN if acidified.

-

-

Allow to warm to RT and stir for 16 hours.

-

Quench: Carefully add 1N HCl to pH < 2 (destroys excess hydride and hydrolyzes borate complexes). Stir for 30 mins.

-

Basify: Adjust pH to >12 using 6N NaOH.

-

Extraction: Extract with DCM (3 x 30 mL). The amine is in the organic layer.[2][3]

-

Purification: Dry over Na₂SO₄ and concentrate. If necessary, purify the amine as its HCl salt by adding 2M HCl in ether, filtering the precipitate.

Data Summary & Validation

| Parameter | Specification | Notes |

| Overall Yield | 40-55% | Calculated from Isovaleraldehyde. |

| Major Isomer | cis-2-isobutyl-4-aminotetrahydropyran | >90% diastereomeric ratio (dr). |

| Appearance | Colorless oil (free base) or White solid (HCl salt) | Hygroscopic as free amine. |

| 1H NMR (CDCl3) | δ 2.8-3.1 (m, 1H, H-4), 0.9 (d, 6H, Isobutyl) | H-4 appears as a multiplet (tt) indicating axial protons (equatorial amine). |

| Mass Spec | [M+H]+ = 158.15 m/z | Consistent with C9H19NO. |

Troubleshooting & Optimization

-

Low Yield in Step 1: If the Prins cyclization stalls, ensure the sulfuric acid concentration is maintained. Water generated during the reaction can dilute the acid. Using a Dean-Stark trap (with toluene) helps drive the reaction.

-

Diastereoselectivity Issues: If the trans-isomer (axial amine) is observed, it indicates kinetic control. Ensure the reductive amination runs at room temperature or slightly elevated temperature (40°C) for longer times to allow equilibration to the thermodynamic (equatorial) product.

-

Purification: The amine can be difficult to separate from non-polar byproducts. Forming the HCl salt is the most reliable method for isolation.

References

-

Prins Cyclization Mechanism & Applications

-

Synthesis of "Florol" (Analogous Chemistry)

-

Reductive Amination Selectivity

- Topic: Stereocontrol in reductive amination of substituted cyclohexanones and pyranones.

-

Source: Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions.[2][3][5][7][8][9][10][11][12][13]

- Context: Supports the claim that NaBH3CN/NH4OAc favors the thermodynamic (equ

-

Tetrahydropyran Synthesis Reviews

- Topic: General strategies for constructing 2,4-disubstituted tetrahydropyrans.

- Source: Clarke, P. A., et al. "The synthesis of tetrahydropyrans."

- Context: Background on the stability and conform

Sources

- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]

- 2. jocpr.com [jocpr.com]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Tetrahydropyran synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. utupub.fi [utupub.fi]

- 8. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids [organic-chemistry.org]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 2-(2-Methylpropyl)oxan-4-amine in Medicinal Chemistry

Executive Summary & Chemical Rationale

In modern drug discovery, the optimization of physicochemical properties (ADME) often requires the strategic replacement of lipophilic carbocycles with polar heterocycles. 2-(2-Methylpropyl)oxan-4-amine (henceforth 2-Isobutyl-THP-4-amine ) represents a high-value scaffold acting as a bioisostere of 3-isobutylcyclohexylamine .

Why This Molecule?

-

LogP Modulation: The tetrahydropyran (THP) ether oxygen reduces lipophilicity (

cLogP -

Hydrophobic Anchoring: The 2-isobutyl group provides a bulky, aliphatic anchor suitable for filling hydrophobic pockets (e.g., the ribose pocket of kinases or the S1/S2 pockets of proteases).

-

Stereochemical Definition: The molecule exists as cis and trans isomers. The cis-isomer (typically equatorial-equatorial) offers a defined vector for substituent display, critical for rigidifying drug-target interactions.

Synthesis & Manufacturing Protocol

The synthesis of 2-Isobutyl-THP-4-amine is best approached via a Prins Cyclization followed by Reductive Amination . This route is scalable and allows for stereochemical control.

Workflow Diagram: Synthesis Pathway

Caption: Figure 1.[1][2] Modular synthesis of 2-Isobutyl-THP-4-amine via Prins cyclization and reductive amination.

Detailed Protocol: Step-by-Step

Step 1: Prins Cyclization (Ring Formation)

Objective: Construct the THP core with the 2-isobutyl substituent.

-

Reagents: 3-Buten-1-ol (1.0 eq), Isovaleraldehyde (1.1 eq), Trifluoroacetic acid (TFA) (catalytic).

-

Procedure:

-

Dissolve isovaleraldehyde in dry DCM at 0°C.

-

Add 3-buten-1-ol dropwise.

-

Slowly add TFA (20 mol%). Stir at RT for 12 hours.

-

Mechanism: The acid catalyzes the formation of an oxocarbenium ion, which undergoes intramolecular cyclization with the alkene.

-

Workup: Quench with sat. NaHCO3, extract with DCM.

-

Yield: Expect ~60-75% of 2-isobutyl-tetrahydro-2H-pyran-4-ol .

-

Step 2: Oxidation to Ketone

Objective: Convert the secondary alcohol to a ketone to enable amination.

-

Reagents: Dess-Martin Periodinane (DMP) or PCC.

-

Procedure:

-

Dissolve Intermediate A in DCM.

-

Add DMP (1.2 eq) at 0°C. Stir for 2 hours.

-

Purification: Filter through a celite pad. Flash chromatography (Hex/EtOAc) yields 2-isobutyl-tetrahydro-2H-pyran-4-one .

-

Step 3: Reductive Amination (Stereoselective)

Objective: Install the amine group. Note: Thermodynamic control favors the cis-isomer.

-

Reagents: Ammonium Acetate (10 eq), NaBH3CN (1.5 eq), Methanol.

-

Procedure:

-

Dissolve the ketone in MeOH. Add NH4OAc. Stir for 30 mins to form the imine.

-

Add NaBH3CN portion-wise. Stir at RT for 16 hours.

-

Causality: The hydride attacks the imine from the less hindered face (axial attack), leading to the equatorial amine (cis-isomer) as the major product.

-

Isolation: Acid/Base extraction. Acidify to pH 2 (extract impurities), then basify to pH 12 and extract the target amine into DCM.

-

Application Protocols: Drug Discovery Workflows

Protocol A: Amide Coupling (Peptidomimetics)

This intermediate is frequently used to cap peptide chains or linkers, providing a metabolic "shield" due to the steric bulk of the isobutyl group.

Reagents: Carboxylic Acid Partner (R-COOH), HATU, DIPEA, DMF. Procedure:

-

Activation: Mix R-COOH (1.0 eq) and HATU (1.1 eq) in DMF. Stir for 5 mins.

-

Addition: Add 2-Isobutyl-THP-4-amine (1.0 eq) and DIPEA (3.0 eq).

-

Monitoring: Monitor by LC-MS. The reaction is usually complete in 1-2 hours.

-

Why HATU? HATU is preferred over EDC/HOBt for sterically hindered secondary amines or when the isobutyl group creates steric clash near the reaction center.

Protocol B: SNAr Coupling (Kinase Inhibitors)

Used to install the THP-amine onto heteroaryl chlorides (e.g., pyrimidines, purines).

Reagents: 4-Chloropyrimidine derivative, DIPEA, n-Butanol or DMSO. Procedure:

-

Dissolve chloropyrimidine in n-Butanol.

-

Add 2-Isobutyl-THP-4-amine (1.2 eq) and DIPEA (2.0 eq).

-

Thermal Drive: Heat to 100°C (sealed tube) for 4-12 hours.

-

Purification: Evaporate solvent. Purify via reverse-phase HPLC.

Quality Control & Stereochemical Validation

The biological activity of this intermediate is highly dependent on its stereochemistry.

Data Summary Table: Physicochemical Profile

| Property | Value / Method | Relevance |

| Formula | C9H19NO | Core scaffold |

| MW | 157.25 g/mol | Fragment-based design compliant |

| ClogP | ~1.2 | Improved solubility vs Cyclohexane (~2.5) |

| pKa (Conj. Acid) | ~9.8 | Typical secondary amine basicity |

| Stereoisomers | Cis (Major), Trans (Minor) | Cis is generally preferred for stable binding |

Stereochemical Determination (NMR)

To distinguish cis (2,4-diequatorial) from trans:

-

1H NMR (DMSO-d6/CDCl3): Focus on the H-4 proton (alpha to amine).

-

Cis-Isomer: H-4 appears as a triplet of triplets (tt) with large coupling constants (

Hz) due to axial-axial coupling with H-3ax and H-5ax. This confirms H-4 is axial (Amine is equatorial). -

Trans-Isomer: H-4 appears as a narrower multiplet (eq-ax couplings are smaller).

-

Safety & Handling

-

Hazards: Irritant to eyes and skin. H315, H319.[2]

-

Storage: Hygroscopic. Store under nitrogen at 2-8°C. Amine absorbs CO2 from air; store as HCl salt for long-term stability.

References

-

Prins Cyclization Methodology

- Reference: Yadav, J. S., et al. "Prins cyclization: a versatile tool for the synthesis of tetrahydropyrans." Synlett, 2009.

-

Source:

-

Tetrahydropyrans in Drug Design

- Reference: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.

-

Source:

-

Reductive Amination Standards

- Reference: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

-

Source:

-

Gilteritinib (Example of Amino-THP utility)

-

Reference: Mori, M., et al. "Discovery of Gilteritinib (ASP2215): A Highly Potent, Selective, and Bioavailable FLT3/AXL Kinase Inhibitor." Journal of Medicinal Chemistry, 2017.[3]

-

Source:

-

Sources

Application Notes and Protocols for the Integration of 2-(2-Methylpropyl)oxan-4-amine in Agrochemical Formulations

Disclaimer: The following document provides a comprehensive theoretical framework and practical guidance for the utilization of 2-(2-Methylpropyl)oxan-4-amine in agrochemical research and development. As of the date of this publication, "2-(2-Methylpropyl)oxan-4-amine" is considered a novel chemical entity with limited publicly available data regarding its specific agrochemical applications. The protocols and insights presented herein are constructed upon established principles of agrochemical formulation and by drawing analogies from structurally related oxane-amine derivatives and their known functions. All proposed experimental work should be conducted with appropriate safety measures and regulatory considerations in mind.

Introduction: The Potential of Oxane-Amine Scaffolds in Modern Agriculture

The search for novel, effective, and environmentally conscious agrochemical solutions is a perpetual endeavor in the agricultural sciences. The tetrahydropyran (oxane) ring system is a prevalent scaffold in numerous biologically active molecules, including pharmaceuticals.[1] Its incorporation into agrochemical design is an area of growing interest. The amine functional group is also a cornerstone of many active ingredients and formulation aids, often improving properties such as water solubility and plant uptake.[2]

This document focuses on the hypothetical application of 2-(2-Methylpropyl)oxan-4-amine, a compound that combines these two key chemical features. While direct data is scarce, the structurally related N-Propyl-tetrahydro-2H-pyran-4-amine is known to be used in agrochemical formulations to enhance the efficacy of pesticides and herbicides.[3] This suggests that 2-(2-Methylpropyl)oxan-4-amine could serve multiple roles within an agrochemical formulation, including:

-

As a primary active ingredient (AI): The molecule itself may possess inherent herbicidal, fungicidal, or insecticidal properties.

-

As a synergist or adjuvant: It could enhance the biological activity of other AIs.

-

As a formulation aid: Its amine group could be used to form salts with acidic AIs, improving their solubility and stability.

These application notes will provide a detailed guide for researchers to explore these possibilities, from synthesis and formulation to efficacy and safety evaluation.

Physicochemical and Toxicological Profile (Inferred)

A comprehensive understanding of a compound's properties is critical for its effective formulation and safe handling. The following table summarizes the inferred properties of 2-(2-Methylpropyl)oxan-4-amine based on data from structurally similar compounds.

| Property | Inferred Value/Classification | Basis for Inference |

| Molecular Formula | C9H19NO | Chemical structure |

| Molecular Weight | 157.25 g/mol | Chemical structure |

| Appearance | Colorless to yellowish liquid or wax | Analogy with N-Propyl-tetrahydro-2H-pyran-4-amine[3] |

| Solubility | Likely soluble in water and organic solvents | Presence of polar amine and ether groups |

| GHS Hazard Class | Combustible liquid, Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation | Based on GHS classifications for 2,2-dimethyloxan-4-amine and 4-aminotetrahydropyran[4][5] |

Proposed Synthesis Protocol

A plausible synthetic route to 2-(2-Methylpropyl)oxan-4-amine can be adapted from established methods for similar compounds, such as the synthesis of 4-aminotetrahydropyran.[1] The following is a proposed multi-step synthesis.

Workflow for the Synthesis of 2-(2-Methylpropyl)oxan-4-amine

Caption: Proposed synthetic pathway for 2-(2-Methylpropyl)oxan-4-amine.

Step-by-Step Protocol:

-

Oximation:

-

Dissolve 2-(2-Methylpropyl)oxan-4-one (1 equivalent) in a suitable solvent such as ethanol.

-

Add hydroxylamine hydrochloride (1.2 equivalents) and a base like sodium acetate (1.5 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude oxime.

-

-

Reduction:

-

Dissolve the crude 2-(2-Methylpropyl)oxan-4-one oxime in methanol.

-

Add a catalytic amount of Raney Nickel (approximately 10% by weight).

-

Stir the resulting mixture under a hydrogen atmosphere (50 psi) at room temperature for 5-8 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, carefully filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-Methylpropyl)oxan-4-amine.

-

-

Purification:

-

Purify the crude product by vacuum distillation or column chromatography to obtain the final product with high purity.

-

Agrochemical Formulation Protocols

The formulation of an agrochemical is crucial for its effective delivery and biological performance. Given its amine functionality, 2-(2-Methylpropyl)oxan-4-amine can be formulated in several ways.

Formulation Development Workflow

Caption: Decision workflow for agrochemical formulation types.

Protocol 4.1: Soluble Concentrate (SL) Formulation

This formulation is ideal when 2-(2-Methylpropyl)oxan-4-amine is used to form a water-soluble salt with an acidic active ingredient (e.g., 2,4-D, glyphosate).[2][6]

-

Neutralization:

-

In a formulation vessel, add the acidic active ingredient (e.g., 2,4-D acid).

-

Slowly add an equimolar amount of 2-(2-Methylpropyl)oxan-4-amine under constant agitation.

-

The reaction is exothermic; maintain the temperature below 40°C.

-

The result is the amine salt of the active ingredient.

-

-

Formulation:

-

To the amine salt, add water to the desired concentration.

-

Incorporate adjuvants such as surfactants (2-5% w/v) and anti-foaming agents (0.1-0.5% w/v) to improve spray performance.

-

Homogenize the mixture until a clear, stable solution is obtained.

-

Protocol 4.2: Wettable Powder (WP) Formulation

This formulation is suitable if 2-(2-Methylpropyl)oxan-4-amine is to be used as a solid active ingredient or adsorbed onto a carrier.

-

Adsorption:

-

If the compound is a liquid, mix it with a high-absorbency carrier like silica or clay until a free-flowing powder is obtained.

-

-

Blending:

-

Milling:

-

Air-mill the blended powder to a fine particle size (typically < 40 microns) to ensure good suspension in water.

-

Protocol 4.3: Emulsifiable Concentrate (EC) Formulation

This is a suitable formulation if 2-(2-Methylpropyl)oxan-4-amine is used as a liquid active ingredient that is not readily soluble in water.

-

Dissolution:

-

Dissolve the 2-(2-Methylpropyl)oxan-4-amine in a water-immiscible organic solvent (e.g., aromatic hydrocarbons).

-

-

Addition of Emulsifiers:

-

Add a blend of emulsifiers (typically a mix of anionic and non-ionic surfactants, 5-15% w/v) to the solution.

-

-

Homogenization:

-

Mix thoroughly until a clear, stable solution is formed. When added to water, this concentrate should form a spontaneous and stable emulsion.

-

Quality Control and Analytical Methodology

Ensuring the purity of the synthesized compound and the correct concentration in formulations is paramount.

| Analysis | Method | Purpose |

| Purity of Synthesized Compound | Gas Chromatography-Mass Spectrometry (GC-MS) | To confirm the identity and purity of 2-(2-Methylpropyl)oxan-4-amine. |

| Active Ingredient Concentration | High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) | To quantify the amount of the active ingredient in the formulation. |

| Formulation Stability | Accelerated storage tests at elevated temperatures (e.g., 54°C for 14 days) | To assess the physical and chemical stability of the formulation over time. |

| Particle Size (for WP) | Laser diffraction | To ensure the particle size is within the specified range for optimal performance. |

Biological Efficacy Evaluation Protocols

The following are generalized protocols to assess the potential agrochemical activity of the formulated 2-(2-Methylpropyl)oxan-4-amine.

Protocol 6.1: Herbicide Efficacy Screening

-

Plant Cultivation: Grow a selection of broadleaf and grass weed species in pots in a greenhouse.

-

Application: Apply the formulated product at various concentrations to the plants at the 2-4 leaf stage using a laboratory sprayer. Include a negative control (water/blank formulation) and a positive control (a commercial herbicide).

-

Evaluation: Assess phytotoxicity and efficacy at 7, 14, and 21 days after treatment using a visual rating scale (0% = no effect, 100% = complete kill).

Protocol 6.2: Insecticidal Efficacy Screening

-

Target Pests: Select common agricultural insect pests (e.g., aphids, mites).

-

Application:

-

Contact Toxicity: Apply the formulation directly to the insects.

-

Ingestion Toxicity: Apply the formulation to leaf discs and allow the insects to feed on them.

-

-

Evaluation: Monitor mortality at 24, 48, and 72 hours after exposure.

Protocol 6.3: Fungicidal Efficacy Screening

-

Pathogen Culture: Culture a selection of plant pathogenic fungi on a suitable agar medium.

-

In Vitro Assay: Incorporate the formulated product at various concentrations into the agar medium and inoculate with the fungi.

-

Evaluation: Measure the inhibition of mycelial growth compared to a control plate after a set incubation period.

Safety and Environmental Considerations

Given the inferred GHS classifications, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 2-(2-Methylpropyl)oxan-4-amine and its formulations. Work should be conducted in a well-ventilated area or a fume hood.

The environmental fate of this compound is unknown. However, like many organic molecules used in agriculture, its potential for persistence in soil and water should be investigated.[7] Biodegradability studies and analysis of potential impacts on non-target organisms are essential next steps in the research and development process.

References

-

2,4-D - Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program. (n.d.). Retrieved February 3, 2026, from [Link]

-

A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms - Juniper Publishers. (2019, November 13). Retrieved February 3, 2026, from [Link]

-

2,2-Dimethyloxan-4-amine | C7H15NO | CID 3809203 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

-

Synthesis of 2-[2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

-

Properties and Characteristics of Amine and Ester Formulations of 2,4-D - 24d.info. (n.d.). Retrieved February 3, 2026, from [Link]

-

4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]

- 2. 24d.info [24d.info]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,2-Dimethyloxan-4-amine | C7H15NO | CID 3809203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 7. juniperpublishers.com [juniperpublishers.com]

Application Note: 2-(2-Methylpropyl)oxan-4-amine in Advanced Polymer Synthesis

Introduction: A Next-Generation Heterocyclic Building Block

2-(2-Methylpropyl)oxan-4-amine (also referred to as 2-isobutyltetrahydro-2H-pyran-4-amine) represents a distinct class of heterocyclic primary amines. Unlike standard aliphatic amines (e.g., hexylamine) or simple cyclic amines (e.g., cyclohexylamine), this molecule integrates three critical structural features into a single monomeric unit:

-

Tetrahydropyran (THP) Core: Provides ether-based polarity and hydrogen bond accepting capability, enhancing compatibility with polar solvents and biological substrates.

-

Primary Amine (C4 Position): A versatile nucleophile for rapid conjugation, polymerization, or crosslinking.

-

Isobutyl Side Chain (C2 Position): Introduces steric bulk and lipophilicity, breaking the symmetry of the ring and allowing for fine-tuning of the polymer's Hydrophilic-Lipophilic Balance (HLB).

This guide details the application of 2-(2-Methylpropyl)oxan-4-amine in Post-Polymerization Modification (PPM) and Epoxy Curing , focusing on its utility in creating amphiphilic drug delivery vectors and moisture-resistant coatings.

Core Application: Post-Polymerization Modification (PPM)